Numidargistat, also known as INCB001158, is a potent small-molecule inhibitor of arginase enzymes, specifically targeting arginase 1 and arginase 2. These enzymes play a crucial role in the metabolism of arginine, an amino acid that is vital for various physiological processes, including immune response and cell proliferation. By inhibiting arginase activity, Numidargistat aims to enhance the availability of arginine for other metabolic pathways, particularly in the context of cancer therapy and immune modulation.
Numidargistat was developed by Incyte Corporation and has undergone various phases of clinical trials to evaluate its efficacy and safety in treating different cancers. It is derived from a series of synthetic compounds designed to inhibit arginase activity effectively.
Numidargistat is classified as a pharmacological agent under the category of enzyme inhibitors, specifically targeting the arginase enzyme family. Its therapeutic potential lies primarily in oncology, where it is being investigated for its ability to improve anti-tumor immunity by modulating the tumor microenvironment.
The synthesis of Numidargistat involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a series of reactions that include asymmetric synthesis and functional group transformations.
Numidargistat has a complex molecular structure characterized by a piperidine core with various substituents that enhance its inhibitory activity against arginase enzymes. The specific stereochemistry is essential for its binding affinity and selectivity.
Numidargistat primarily acts through competitive inhibition of arginase enzymes. The binding of Numidargistat to the active site of these enzymes prevents substrate (arginine) access, leading to decreased production of urea and ornithine from arginine.
The mechanism of action for Numidargistat involves its competitive inhibition of arginase enzymes, leading to increased levels of free arginine in the tumor microenvironment. This increase can enhance T-cell activation and proliferation, thereby improving anti-tumor immune responses.
Numidargistat has several scientific applications, particularly in cancer research:
Arginase isoforms (ARG1 and ARG2) are manganese-dependent metalloenzymes that catalyze the hydrolysis of L-arginine to urea and L-ornithine. Within the tumor microenvironment (TME), this reaction depletes extracellular L-arginine, a nutrient essential for T-cell and natural killer (NK) cell proliferation and function [1] [5]. ARG1 is predominantly cytosolic and highly expressed in immunosuppressive myeloid cells—including myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and granulocytes—where it drives extracellular L-arginine depletion. ARG2, localized to mitochondria, is expressed in tumor cells, fibroblasts, and T-regulatory cells (Tregs), facilitating intracellular polyamine synthesis and nitrogen detoxification [8] [10].
Table 1: Arginase Isoforms in the Tumor Microenvironment
Isoform | Cellular Localization | Primary Cell Sources in TME | Functional Consequences |
---|---|---|---|
ARG1 | Cytosolic | MDSCs, TAMs, granulocytes | Extracellular L-arginine depletion; T/NK cell dysfunction |
ARG2 | Mitochondrial | Tumor cells, CAFs, Tregs | Polyamine synthesis; Tumor proliferation; Treg metabolic fitness |
Elevated arginase activity correlates with poor prognosis in multiple cancers (e.g., pancreatic ductal adenocarcinoma, renal cell carcinoma, non-small cell lung cancer). ARG1+ myeloid cells are abundant in human tumors, and patient plasma shows elevated ARG1 alongside reduced L-arginine [1] [5]. ARG2 supports tumor metabolic adaptation in hypoxic/nutrient-deprived conditions by facilitating nitrogen recycling and sustaining proliferation via ornithine-derived polyamines [8] [10].
Pharmacological inhibition of arginase aims to reverse L-arginine deprivation and restore antitumor immunity. Early inhibitors like nor-NOHA and boronic acid derivatives (e.g., ABH, BEC) demonstrated proof-of-concept but lacked potency or bioavailability [8] [10]. Modern inhibitors target the binuclear manganese cluster in arginase’s active site using boronic acid moieties to mimic L-arginine’s transition state [10].
Numidargistat (CB-1158) exemplifies this approach, inhibiting recombinant human ARG1 (IC₅₀ = 86–98 nM) and ARG2 (IC₅₀ = 296 nM) [2] [4] [6]. It blocks native arginase in human granulocyte lysates (IC₅₀ = 178 nM) and cancer patient plasma (IC₅₀ = 122 nM), restoring T-cell proliferation in co-cultures with myeloid cells [1] [9]. In syngeneic mouse models (CT26, Renca), arginase inhibition:
Table 2: Combinational Therapies with Arginase Inhibitors in Preclinical Models
Arginase Inhibitor | Combination Therapy | Tumor Model | Outcome |
---|---|---|---|
Numidargistat | Anti-PD-L1 | CT26 (colon) | Synergistic tumor growth inhibition |
Numidargistat | Adoptive T/NK cell therapy | Multiple | Enhanced lymphocyte persistence/function |
Numidargistat | Gemcitabine | CT26 | Reduced myeloid suppression; Chemosensitization |
OATD-02 (dual ARG1/2) | Anti-PD-1 | CT26 | Superior tumor control vs. ARG1-selective |
Dual ARG1/ARG2 inhibitors (e.g., OATD-02) offer advantages by targeting both extracellular immunosuppression (ARG1) and intracellular tumor metabolism (ARG2). OATD-02 depletes polyamines and enhances CD8⁺ T-cell infiltration more effectively than ARG1-selective agents [8] [10].
Numidargistat (CB-1158/INCB001158) is a conformationally constrained cyclic peptide boronic acid inhibitor designed for high oral bioavailability and potent extracellular arginase blockade. Its chemical structure, (3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid, enables selective interaction with the catalytic site of arginase [4] [9].
Table 3: Key Chemical and Pharmacological Properties of Numidargistat
Property | Value | Method/Context |
---|---|---|
Molecular formula | C₁₁H₂₂BN₃O₅ | Synthetic compound [4] [9] |
Molecular weight | 287.12 Da | Mass spectrometry |
ARG1 inhibition (recombinant) | IC₅₀ = 86–98 nM | Spectrophotometric urea assay [2] [6] |
ARG2 inhibition (recombinant) | IC₅₀ = 296 nM | Mass spectrometry (13C-ornithine) [1] |
Solubility | 100 mg/mL in DMSO | Pharmacokinetic studies [2] |
In vivo, numidargistat (100 mg/kg orally, twice daily) reduces tumor growth as a monotherapy and synergizes with checkpoint inhibitors (anti-PD-L1), adoptive cell therapies, and chemotherapy. This is attributed to metabolic reprogramming: increased tumoral L-arginine, decreased polyamines, and a pro-inflammatory TME shift [1] [5] [7]. Phase I/II trials (NCT02903914) confirmed target engagement in humans, though efficacy was limited by its extracellular restriction and inability to inhibit intracellular ARG2 [8] [10]. Consequently, next-generation dual inhibitors (e.g., OATD-02) were developed to address this limitation [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7